molecular formula C16H9FN4O B10757097 5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile

5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile

Cat. No.: B10757097
M. Wt: 292.27 g/mol
InChI Key: JYAHFMKZJRVTDT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile involves several steps. One common synthetic route includes the reaction of 5-fluoro-3-methyl-1H-indazole with 4-hydroxybenzonitrile under specific conditions to form the desired product . The reaction typically requires a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), and is carried out at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. For example, it has been shown to inhibit the RNA-dependent DNA polymerase activity of the HIV-1 reverse transcriptase enzyme . This inhibition occurs through the binding of the compound to the enzyme’s active site, preventing the enzyme from catalyzing the synthesis of viral DNA.

Comparison with Similar Compounds

5-[(5-fluoro-3-methyl-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H9FN4O

Molecular Weight

292.27 g/mol

IUPAC Name

5-[(5-fluoro-3-methyl-2H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile

InChI

InChI=1S/C16H9FN4O/c1-9-15-14(21-20-9)3-2-13(17)16(15)22-12-5-10(7-18)4-11(6-12)8-19/h2-6H,1H3,(H,20,21)

InChI Key

JYAHFMKZJRVTDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=CC(=C2OC3=CC(=CC(=C3)C#N)C#N)F

Origin of Product

United States

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